

(S)-3-Hydroxydihydrofuran-2(3H)-one CAS number and synonyms

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-Hydroxydihydrofuran-2(3H)-one

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An In-depth Technical Guide to **(S)-3-Hydroxydihydrofuran-2(3H)-one**: A Key Chiral Intermediate in Pharmaceutical Synthesis

Introduction

(S)-3-Hydroxydihydrofuran-2(3H)-one, a member of the γ -butyrolactone family, is a highly valuable chiral building block in modern organic synthesis. Its stereodefined structure, featuring a hydroxyl group at the C3 position, makes it a critical intermediate for the enantioselective synthesis of numerous complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on the practical insights relevant to researchers and drug development professionals.

Chemical Identity and Properties

Precise identification of a chiral molecule is paramount for reproducibility and regulatory compliance. The (S)-enantiomer must be distinguished from its racemic mixture, which possesses different biological and chemical properties.

CAS Number and Synonyms

- Chemical Name: **(S)-3-Hydroxydihydrofuran-2(3H)-one**
- CAS Number: 52079-23-9[1]

- Synonyms: (3S)-Dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)-Dihydro-3-hydroxy-2(3H)-furanone, (S)-(-)- α -Hydroxy- γ -butyrolactone, (3S)-3-hydroxyoxolan-2-one[1]

It is crucial to differentiate the (S)-enantiomer from the racemic mixture, 3-Hydroxydihydrofuran-2(3H)-one, which is assigned CAS Number 19444-84-9.[2][3][4][5][6][7]

Physicochemical Properties

The physical and chemical properties of **(S)-3-Hydroxydihydrofuran-2(3H)-one** dictate its handling, storage, and reaction conditions. The data below is compiled for the racemic mixture, but is largely representative of the enantiomer.

Property	Value	Source
Molecular Formula	C ₄ H ₆ O ₃	[2][4][8]
Molecular Weight	102.09 g/mol	[2][4]
Appearance	Colorless to Yellow Viscous Liquid	[4][5][8]
Boiling Point	249.3 °C at 760 mmHg (est.)	[1][2]
Density	~1.3-1.4 g/cm ³	[1][2][8]
Flash Point	>110 °C (>230 °F)	[3][8]
Solubility	Soluble in water.	[3]
Storage	Recommended to be stored in a cool, dark place (<15°C) under an inert atmosphere, as it is moisture sensitive.	[4][6]

Synthesis of (S)-3-Hydroxydihydrofuran-2(3H)-one

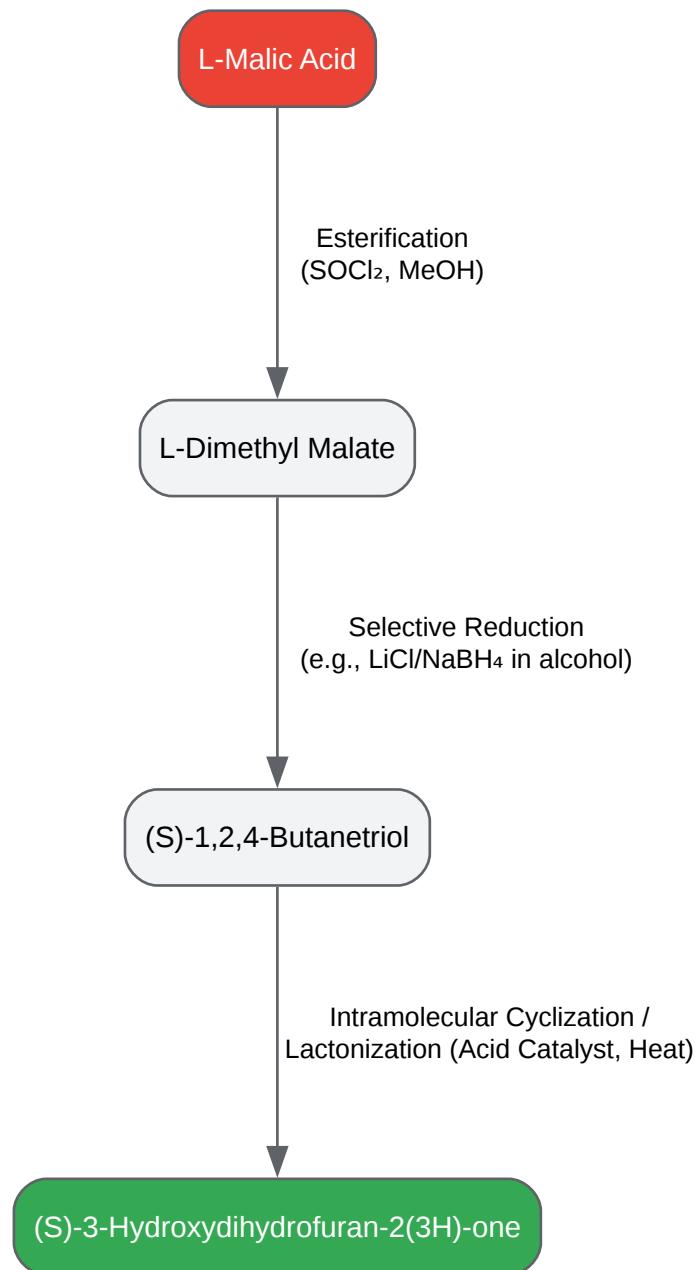
The enantioselective synthesis of this lactone is a key area of research, as the stereochemistry at the C3 position is critical for its utility in pharmaceutical applications.[9] The most common and industrially viable strategies begin with readily available chiral precursors.

Synthesis from L-Malic Acid

A prevalent and cost-effective route utilizes L-Malic acid, a natural and inexpensive chiral pool starting material. The synthesis involves a sequence of esterification, selective reduction, and cyclization.

The causality behind this pathway is rooted in the preservation of the inherent stereocenter of L-malic acid. The critical step is the selective reduction of the carboxyl groups. Historically, harsh reducing agents like lithium aluminum hydride were used, but these pose significant challenges for industrial scale-up due to their pyrophoric nature and the need for anhydrous conditions.^[10] Modern approaches favor safer and more manageable reducing systems.

A representative workflow for this synthesis is outlined below.



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Caption: Synthetic pathway from L-Malic Acid to the target lactone.

Detailed Experimental Protocol: A Self-Validating System

The following protocol is a conceptual representation based on established chemical transformations.^[10] Each step includes self-validating checks to ensure the reaction is

proceeding as expected before moving to the subsequent stage.

Step 1: Diesterification of L-Malic Acid

- **Setup:** A three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen).
- **Procedure:**
 - Cool methanol (MeOH) to -15 °C.
 - Slowly add thionyl chloride (SOCl₂) to the cooled methanol. This exothermic reaction generates HCl in situ, which catalyzes the esterification.
 - Add solid L-malic acid portion-wise, maintaining the low temperature.
 - Allow the mixture to warm to room temperature and stir until all solid dissolves, typically 2-4 hours. .
 - Heat the reaction to reflux for 1-2 hours to drive the reaction to completion.
- **Work-up & Validation:**
 - Cool the reaction mixture. Neutralize with a base (e.g., NaHCO₃ solution) to a pH of 7-8.
 - Extract the product, L-dimethyl malate, with an organic solvent (e.g., ethyl acetate).
 - Validation: Confirm product formation via Thin Layer Chromatography (TLC) against a standard or by NMR/GC-MS analysis of a small aliquot. The disappearance of the starting material spot is a key indicator.

Step 2: Selective Reduction to (S)-1,2,4-Butanetriol

- **Setup:** An inert atmosphere flask with a stirrer and temperature control.
- **Procedure:**
 - Dissolve the L-dimethyl malate from Step 1 in a lower alcohol solvent (e.g., ethanol).

- Add lithium chloride (LiCl), which modulates the reactivity of the reducing agent.
- Portion-wise, add a borohydride reducing agent (e.g., sodium borohydride, NaBH₄). This is a critical control step to manage the exothermic reaction and hydrogen evolution.
- Work-up & Validation:
 - After the reaction is complete (monitored by TLC), filter to remove solid byproducts.
 - Acidify the filtrate to precipitate inorganic salts.
 - Validation: The triol product is highly polar. Its presence can be confirmed by techniques like HPLC or by derivatization followed by GC analysis.

Step 3: Intramolecular Cyclization (Lactonization)

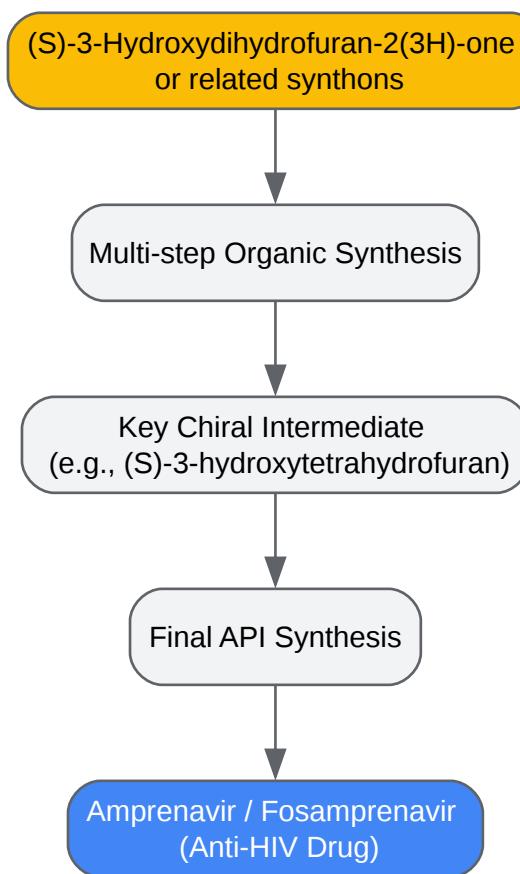
- Setup: A flask equipped for high-temperature reaction and distillation to remove the water byproduct.
- Procedure:
 - To the crude butanetriol, add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).
 - Heat the mixture to a high temperature (e.g., 180-220 °C) to induce cyclization and drive off water.
- Purification & Validation:
 - The final product can be purified by vacuum distillation.
 - Validation: The final structure and purity of **(S)-3-Hydroxydihydrofuran-2(3H)-one** should be confirmed by GC (>98% purity is common), NMR spectroscopy (to confirm the structure), and chiral HPLC (to determine enantiomeric excess).[4]

Applications in Drug Development

The primary value of **(S)-3-Hydroxydihydrofuran-2(3H)-one** lies in its role as a chiral synthon. Its stereocenter is incorporated into the final structure of active pharmaceutical ingredients (APIs), where stereochemistry is often critical for efficacy and safety.

Precursor to Anti-HIV Drugs

A prominent application is in the synthesis of HIV protease inhibitors. The related compound, (S)-3-hydroxytetrahydrofuran, is a crucial intermediate for the synthesis of drugs like Amprenavir and its prodrug, Fosamprenavir.^[10] The synthetic logic involves using the chiral hydroxyl group as a handle for further chemical transformations while retaining the critical stereochemistry required for binding to the viral protease.



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Caption: Role as a building block in pharmaceutical synthesis.

General Use in Chiral Synthesis

Beyond specific drug classes, this lactone serves as a versatile building block for creating complex molecules where a specific enantiomer is required.^{[9][11]} Its bifunctional nature (lactone and secondary alcohol) allows for a wide range of chemical modifications, making it an attractive starting point for the synthesis of natural products and other bioactive compounds.

Conclusion

(S)-3-Hydroxydihydrofuran-2(3H)-one is more than a simple chemical reagent; it is an enabling tool for the construction of complex, stereochemically defined molecules that are vital to human health. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or drug development professional aiming to leverage its potential. The choice of synthetic route, particularly the move towards safer and more scalable reduction methods, underscores the importance of integrating process chemistry considerations early in the development pipeline. As the demand for enantiomerically pure pharmaceuticals continues to grow, the significance of such foundational chiral building blocks will only increase.

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- To cite this document: BenchChem. [(S)-3-Hydroxydihydrofuran-2(3H)-one CAS number and synonyms]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015435#s-3-hydroxydihydrofuran-2-3h-one-cas-number-and-synonyms]

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